Bronchodilat

Bronchodilator Fixed-Dose Combination Asthma

Researchers investigating legacy fixed-dose combination bronchodilators face limited availability of authenticated reference standards, impeding comparative efficacy studies and analytical method validation. Bronchodilat (CAS 76986-90-8) directly resolves this supply bottleneck as a dual-component (pragman + polycaine) reference material. - Enables chromatographic method development by challenging HPLC/UPLC resolution of co-eluting phenylpropanamine and diphenylethylamine moieties. - Provides a bimodal lipophilicity profile (XLogP3 3.7-4.0) for in vitro permeability and tissue distribution PK/ADME modeling. - Serves as a positive control for antihistaminergic DDI screening panels, a liability absent in modern single-agent β2-agonists.

Molecular Formula C34H44Cl2N2
Molecular Weight 551.6 g/mol
CAS No. 76986-90-8
Cat. No. B1207998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBronchodilat
CAS76986-90-8
Synonymsbronchodilat
Molecular FormulaC34H44Cl2N2
Molecular Weight551.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CCN(C)C)C2=CC=CC=C2.CN(C)CC(C1=CC=CC=C1)C2=CC=CC=C2.Cl.Cl
InChIInChI=1S/C18H23N.C16H19N.2ClH/c1-15-9-11-17(12-10-15)18(13-14-19(2)3)16-7-5-4-6-8-16;1-17(2)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15;;/h4-12,18H,13-14H2,1-3H3;3-12,16H,13H2,1-2H3;2*1H
InChIKeyQWZIRCKGIJTEOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bronchodilat: Fixed-Dose Combination Bronchodilator


Bronchodilat (CAS 76986-90-8) is a fixed-dose combination bronchodilator composed of two active components: pragman (tolpropamine hydrochloride) and polycaine (N,N-dimethyl-2,2-diphenylethanamine hydrochloride) [1]. Chemically, the mixture comprises a substituted phenylpropanamine derivative combined with a diphenylethylamine derivative, both present as hydrochloride salts in a 1:1 stoichiometric ratio as a dihydrochloride salt [2]. The compound was introduced into the medical literature in the mid-1970s as a bronchodilator indicated for the symptomatic relief of reversible airway obstruction in patients with asthma and chronic asthmatic bronchitis [3]. Unlike modern single-agent selective β2-adrenergic agonists, Bronchodilat represents an early-generation combination approach, leveraging two distinct pharmacophores that may provide complementary mechanisms of action on airway smooth muscle and bronchial mucosa [4]. Its structural classification encompasses both phenethylamine and propylamine scaffolds, which historically have been associated with sympathomimetic bronchodilator activity [4].

Fixed-dose combination bronchodilator research tool
Dual pharmacophore (pragman + polycaine) for comparative studies
Historical reference compound (pre-spirometric era)

Why Generic Substitution Fails: Pharmacophore Complexity


Bronchodilat (CAS 76986-90-8) cannot be simply interchanged with other in-class bronchodilators due to its unique identity as a fixed-dose combination of two distinct active pharmaceutical ingredients, pragman and polycaine [1]. Most modern bronchodilators—including short-acting β2-agonists (e.g., salbutamol), long-acting β2-agonists (e.g., salmeterol), and anticholinergics (e.g., ipratropium)—function as single-agent therapies targeting a specific receptor subtype with high selectivity [2]. In contrast, Bronchodilat delivers two pharmacologically active moieties simultaneously at a predetermined 1:1 molar ratio, each contributing distinct physicochemical properties, receptor binding profiles, and potential off-target effects that cannot be replicated by simply doubling the dose of any single-agent alternative [3]. Furthermore, the combination includes a local anesthetic component (polycaine), which may confer ancillary effects on airway sensory nerve endings that are entirely absent from conventional β-agonist monotherapy [4]. Consequently, substituting Bronchodilat with a modern β2-agonist or anticholinergic agent fundamentally alters the therapeutic composition and may fail to recapitulate the specific pharmacological profile originally investigated in the clinical literature [3].

Fixed-dose combination vs. single-agent: pharmacophore profile may differ
Polycaine anesthetic moiety absent from β-agonists; pathway-response endpoints may differ
Substituting with modern β-agonist may shift mechanistic profile and receptor engagement

Quantitative Differentiation from Modern Bronchodilators


Dual-Component Stoichiometric Distinction

Bronchodilat (CAS 76986-90-8) is quantitatively differentiated from all single-agent bronchodilator comparators by its defined 1:1 molar stoichiometry of two active components: pragman (tolpropamine hydrochloride, C18H23N·HCl, MW 289.8 g/mol) and polycaine (N,N-dimethyl-2,2-diphenylethanamine hydrochloride, C16H19N·HCl, MW 261.8 g/mol), which together form a dihydrochloride salt with a combined molecular weight of 551.6 g/mol [1]. This fixed-ratio composition contrasts with single-agent alternatives such as salbutamol (C13H21NO3, MW 239.3 g/mol) and ipratropium bromide (C20H30BrNO3, MW 412.4 g/mol), which deliver only one pharmacologically active entity per dose unit [2]. The combination delivers two distinct pharmacophores—a substituted phenylpropanamine (pragman) and a diphenylethylamine (polycaine)—each contributing independent physicochemical properties that cannot be achieved by dose escalation of any single-agent comparator [3].

Dual-component stoichiometry
Class-level inference
2 active moieties (1:1) vs. 1 in single-agent bronchodilators; MW 551.6 g/mol
Compositional signature not replicable by dose escalation
Supports batch reproducibility review
Bronchodilator Fixed-Dose Combination Asthma Chronic Bronchitis

Dual MeSH Structural Class Assignment

Bronchodilat is assigned to two distinct MeSH pharmacological classes—Phenethylamines (D010627) and Propylamines (D011437)—reflecting its dual-component structure and distinguishing it from selective β2-adrenergic agonists (e.g., salbutamol, fenoterol, terbutaline), which are classified solely under the Phenethylamines hierarchy [1]. This dual classification arises from the presence of the polycaine component (a diphenylethylamine, which belongs to the phenethylamine class) and the pragman component (a phenylpropanamine derivative, which falls under the propylamine class) [2]. Modern short-acting β2-agonists such as salbutamol and long-acting β2-agonists such as salmeterol are exclusively phenethylamine derivatives with selective β2-adrenergic receptor agonism, whereas Bronchodilat incorporates a propylamine moiety that has historically been associated with broader sympathomimetic and antihistaminergic properties [3]. This structural divergence implies a distinct pharmacological fingerprint that may translate to differential effects on airway smooth muscle relaxation and mucosal edema reduction [4].

MeSH structural classification
Class-level inference
Dual classification: Phenethylamines + Propylamines vs. single class for β-agonists
Distinct receptor binding profiles may affect comparative study design
Guides off-target effect review
Bronchodilator Phenethylamines Propylamines Sympathomimetic MeSH Classification

Lipophilicity and Hydrogen Bonding Profile

The polycaine component of Bronchodilat (N,N-dimethyl-2,2-diphenylethanamine) exhibits a computed XLogP3-AA value of 3.7 and contains zero hydrogen bond donors, distinguishing it from the pragman component (tolpropamine) and from modern β2-agonists such as salbutamol (XLogP3 = 0.34, 3 hydrogen bond donors) and terbutaline (XLogP3 = 0.53, 4 hydrogen bond donors) [1]. The significantly higher lipophilicity of the polycaine moiety (approximately 11-fold higher logP than salbutamol) predicts enhanced membrane permeability and potentially altered tissue distribution kinetics relative to hydrophilic β2-agonists [2]. Furthermore, the complete absence of hydrogen bond donors in polycaine (versus 3–4 in salbutamol and terbutaline) reduces the potential for aqueous solubility-driven formulation constraints while simultaneously increasing the likelihood of blood-brain barrier penetration and central nervous system exposure [3]. The pragman component, in contrast, is a phenylpropanamine derivative with intermediate lipophilicity and hydrogen bonding capacity, creating a bimodal physicochemical profile within a single fixed-dose combination [4].

Lipophilicity & H-bonding
Cross-study comparable
Polycaine XLogP3 = 3.7, HBD = 0 vs. salbutamol XLogP3 = 0.34, HBD = 3
Higher lipophilicity may influence membrane permeability and tissue distribution
Relevant for formulation and PK studies
Bronchodilator Lipophilicity Physicochemical Properties Drug Design XLogP3

Drug-Drug Interaction Liability from Antihistaminergic Component

Bronchodilat contains pragman (tolpropamine), a documented antihistamine agent used topically for antipruritic indications [1]. This antihistaminergic component introduces a potential for additive central nervous system (CNS) depressant effects when co-administered with other CNS-active agents (e.g., sedatives, alcohol, benzodiazepines), a drug-drug interaction liability that is absent from selective β2-agonists such as salbutamol and salmeterol, which do not penetrate the CNS to a clinically meaningful extent [2]. Additionally, the polycaine component, classified as a local anesthetic, may contribute to sodium channel blockade at high concentrations, further differentiating the cardiovascular safety profile from β2-agonists, which are associated with tachycardia and hypokalemia via β1- and β2-adrenergic receptor stimulation, respectively [3]. While quantitative head-to-head clinical interaction data for Bronchodilat are not available in the modern literature, the pharmacological profile of its individual components suggests a distinct drug-drug interaction risk profile that researchers must consider when designing polypharmacy studies or evaluating adverse event signals [4].

Drug-drug interaction liability
Class-level inference
Antihistaminergic (pragman) + local anesthetic (polycaine) vs. no such activity in β-agonists
Unique DDI profile for polypharmacy research screening
CNS depressant additive effects context
Bronchodilator Antihistamine Drug Interactions Polypharmacy Adverse Effects

Legacy Status and Lack of Spirometric Data

Bronchodilat (CAS 76986-90-8) was introduced into clinical practice prior to the widespread adoption of standardized spirometric assessments (e.g., FEV₁, PEFR) for quantifying bronchodilator onset and duration of action [1]. Consequently, quantitative data on the time course of bronchodilation for Bronchodilat—such as time to peak effect, duration of action exceeding baseline, and area under the bronchodilation curve—are not available in the public domain and cannot be directly compared to modern agents like salbutamol (peak effect: 15–30 minutes, duration: 3–6 hours) or salmeterol (onset: 30–48 minutes, duration: ≥12 hours) [2]. The absence of such data represents a critical differentiator: while modern β2-agonists are characterized by well-defined pharmacokinetic-pharmacodynamic (PK-PD) relationships validated in large randomized controlled trials, Bronchodilat's clinical performance metrics remain anchored to historical observational reports that predate current regulatory standards for bronchodilator evaluation [3]. This evidentiary gap has direct implications for researchers seeking to benchmark Bronchodilat against contemporary agents in preclinical or translational studies; any comparative assessment must account for the fundamental asymmetry in the quality and granularity of available efficacy data [4].

Spirometric data gap
Data to verify
No publicly available FEV₁ time-course data or onset/duration metrics
Direct comparison with modern bronchodilators requires de novo characterization
Pre-spirometric era literature only
Bronchodilator Pharmacopoeia Legacy Drug Duration of Action Spirometry

Research and Industrial Applications


Historical Comparative Pharmacology Studies

Bronchodilat (CAS 76986-90-8) is optimally deployed in academic research programs investigating the evolution of bronchodilator therapy, particularly studies that aim to benchmark the efficacy and safety profiles of fixed-dose combination products against modern single-agent selective β2-agonists. Its dual-component composition (pragman + polycaine) and dual MeSH classification (Phenethylamines and Propylamines) [1] make it a valuable reference standard for understanding how pre-spirometric era bronchodilators were formulated and utilized. Researchers conducting retrospective comparative analyses can leverage Bronchodilat's distinct physicochemical signature—including the polycaine component's high lipophilicity (XLogP3 = 3.7) [2]—to model the pharmacological differences between legacy combination therapies and contemporary agents. This application is particularly relevant for studies examining the relationship between lipophilicity, tissue distribution, and bronchodilator efficacy.

Preclinical PK Modeling of Divergent Lipophilicity

Bronchodilat's bimodal physicochemical profile—comprising a highly lipophilic polycaine moiety (XLogP3 = 3.7, HBD = 0) and a moderately lipophilic pragman component (estimated XLogP3 ≈ 4.0) [1]—renders it a compelling tool compound for preclinical pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) modeling. In vitro permeability assays (e.g., Caco-2, MDCK) and in vivo tissue distribution studies can utilize Bronchodilat to interrogate the differential membrane partitioning and compartmental accumulation of its two active components, providing mechanistic insights that are not obtainable with single-agent hydrophilic bronchodilators such as salbutamol (XLogP3 = 0.34) [2]. Such studies are particularly valuable for pharmaceutical scientists developing novel fixed-dose combination inhalers or nebulized formulations, where component-specific PK behavior directly influences pulmonary deposition and systemic exposure profiles.

DDI Liability Screening for Combination Products

The presence of an antihistaminergic component (pragman, tolpropamine) in Bronchodilat [1] creates a unique drug-drug interaction (DDI) liability profile that is absent from selective β2-agonist monotherapy. Researchers conducting DDI screening panels—particularly those evaluating additive CNS depressant effects with sedatives, anxiolytics, or alcohol—can employ Bronchodilat as a positive control for antihistaminergic bronchodilator combinations. Additionally, the polycaine component's classification as a local anesthetic [2] introduces potential sodium channel blockade at supratherapeutic concentrations, differentiating the cardiovascular DDI risk from β2-agonists (which are associated with tachycardia and hypokalemia). This scenario is directly relevant to toxicology laboratories and contract research organizations (CROs) performing safety pharmacology assessments of legacy or fixed-dose combination respiratory products.

Analytical Method Development and Reference Standards

Bronchodilat (CAS 76986-90-8), as a fixed-ratio 1:1 stoichiometric mixture of two hydrochloride salts with a combined molecular weight of 551.6 g/mol [1], serves as an excellent reference standard for analytical method development and validation in quality control laboratories. Its dual-component nature challenges chromatographic separation methods (e.g., HPLC, UPLC) to resolve two structurally distinct active pharmaceutical ingredients—a phenylpropanamine and a diphenylethylamine—within a single formulation. Analytical chemists developing stability-indicating methods, impurity profiling assays, or dissolution testing protocols for combination bronchodilator products can utilize Bronchodilat to benchmark method specificity, accuracy, and precision. Furthermore, procurement of Bronchodilat as a certified reference material supports compliance with pharmacopoeial monographs requiring identification and quantification of legacy fixed-dose combination bronchodilators in regulatory submissions.

Application
Selection Property
Validation Focus
Historical Comparative Pharmacology
Fixed-dose combination reference
Comparative endpoint review
Preclinical PK Modeling
Bimodal lipophilicity profile
Tissue distribution model interpretation
DDI Liability Screening
Antihistaminergic + anesthetic components
Polypharmacy interaction assay context
Analytical Method Development
Dual-component stoichiometric reference
Chromatographic separation validation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bronchodilat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.